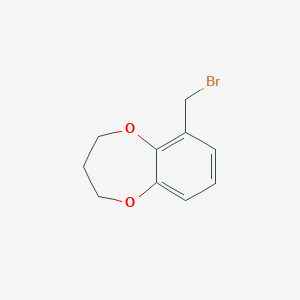

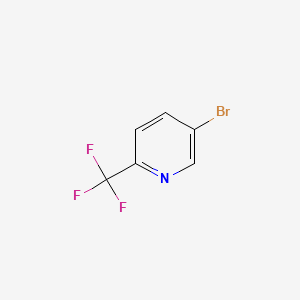

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

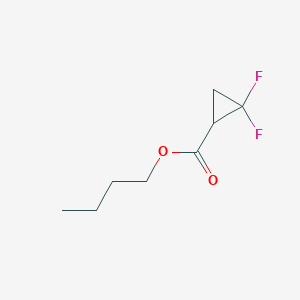

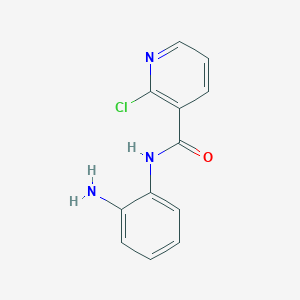

The compound 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a brominated organic molecule that is of interest due to its potential applications in synthetic chemistry. While the specific compound is not directly mentioned in the provided papers, related bromomethyl compounds and their derivatives are extensively studied for their utility in constructing complex molecular frameworks, which suggests the importance of such brominated intermediates in synthetic strategies.

Synthesis Analysis

The synthesis of bromomethyl compounds typically involves multi-step reactions starting from simple precursors. For instance, 6-Bromomethyl-4H-1,3-dioxin is prepared from allyl iodide and then used to alkylate various enolates, leading to further transformations or retrocycloaddition reactions . Similarly, the synthesis of complex molecules like 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol involves a multi-step process starting from brominated phenylmethanol . These examples highlight the versatility of bromomethyl compounds in organic synthesis, which can be extrapolated to the synthesis of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine.

Molecular Structure Analysis

The molecular structure of brominated compounds is often confirmed using techniques such as X-ray crystallography. For example, the crystal structure of a dibromomethyl-substituted biindenylidenedione was analyzed, revealing insights into the molecular arrangement . Similarly, the structure of a benzazepine derivative was confirmed by X-ray crystallography . These structural analyses are crucial for understanding the reactivity and potential applications of brominated compounds.

Chemical Reactions Analysis

Bromomethyl compounds participate in various chemical reactions, including endo-conjugate addition with carbon and nitrogen nucleophiles , cyclization under Mitsunobu conditions , and reactions with BBr3 for demethylation . These reactions are indicative of the reactivity of bromomethyl groups, which can be leveraged for constructing diverse molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be significantly altered by substituting hydrogen atoms with bromine. For instance, the substitution of hydrogen atoms in the methyl group on the benzene rings of biindenylidenedione with bromines affected its UV-Vis absorption spectra, photochromic, and photomagnetic properties . Such modifications can be used to tailor the properties of the compounds for specific applications.

Scientific Research Applications

Synthesis and Chemical Properties

- 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine is a key intermediate in synthesizing analogs of 3,4-dihydro-2H-1,5benzodioxepine, which possess significant biological properties. For instance, some members of this series are unique -adrenergic stimulants and show bronchial dilator activity. Additionally, the antifungal strobilurins I and K are derivatives of this compound (Damez, Labrosse, Lhoste, & Sinou, 2001).

- It has been synthesized via various methods, such as condensation of benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation or an allylation-epoxidation-cyclization-oxidation sequence. Alternative synthesis methods include Dieckmann cyclization of a diester with sodium tert-butoxide (Rosnati & Marchi, 1962).

Biological and Pharmacological Applications

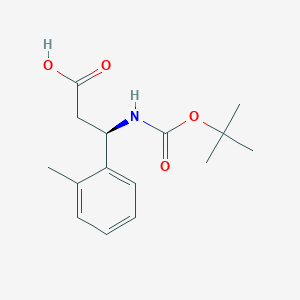

- Some derivatives, like 7-(1-Amino-2-phenylethyl)-2H-3,4-dihydro-1,5-benzodioxepine, have been synthesized and studied for their local anesthetic activity. These compounds were produced via the Leuckart reaction and show potential in pharmacological applications (Daukshas et al., 1989).

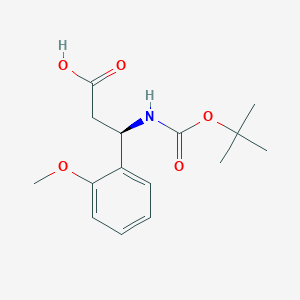

- New 3-Aryl-1-(8-bromo-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-propen-1-ones were synthesized and showed significant anti-inflammatory activity. This highlights the potential of 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine derivatives in the development of anti-inflammatory drugs (Labanauskas et al., 2001).

Physical and Structural Analysis

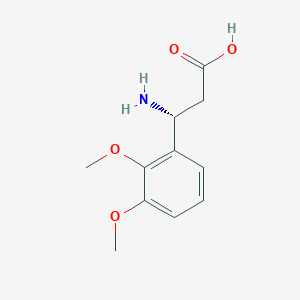

- The conformation and structural characteristics of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been extensively studied. X-ray diffraction and NMR techniques have been used to determine the molecular conformation and explore the structural aspects of these compounds, which is essential for understanding their chemical behavior and potential applications (Steward, Hoyes, & Prichard, 1973).

Safety And Hazards

properties

IUPAC Name |

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-7-8-3-1-4-9-10(8)13-6-2-5-12-9/h1,3-4H,2,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRNTKFXSFDJCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC(=C2OC1)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383513 |

Source

|

| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

CAS RN |

499770-96-6 |

Source

|

| Record name | 6-(bromomethyl)-3,4-dihydro-2H-1,5-benzodioxepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1273637.png)